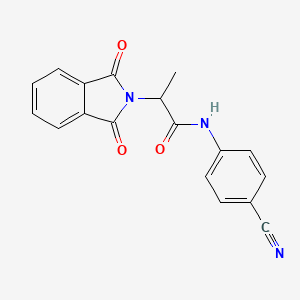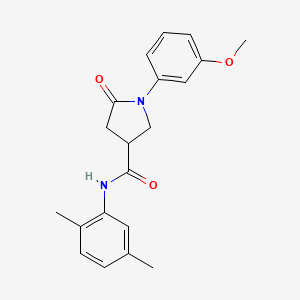
N-(4-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
説明
N-(4-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway in cancer cells.
作用機序
N-(4-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes in the TCA cycle that convert pyruvate and alpha-ketoglutarate to acetyl-CoA and succinyl-CoA, respectively. By inhibiting these enzymes, this compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in ROS generation, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the TCA cycle, this compound has been shown to increase the expression of pro-apoptotic proteins, such as Bax and Bak, and decrease the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. This compound has also been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in mitochondrial membrane potential and an increase in ROS generation.
実験室実験の利点と制限
One advantage of N-(4-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is its selectivity for cancer cells, which makes it a promising anticancer agent. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on this compound, which makes it difficult to determine its efficacy in humans.
将来の方向性
There are several future directions for N-(4-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide research. One direction is to develop more potent and selective analogs of this compound that can overcome its limitations. Another direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
科学的研究の応用
N-(4-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied in preclinical models of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. In these studies, this compound has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This compound has also been shown to induce apoptosis and inhibit cancer cell proliferation.
特性
IUPAC Name |
N-(4-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11(16(22)20-13-8-6-12(10-19)7-9-13)21-17(23)14-4-2-3-5-15(14)18(21)24/h2-9,11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPGRIRTCUOARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C#N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425945.png)
![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)
![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4425951.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)
![N-benzyl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4425987.png)



![N-(4-methoxyphenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4426012.png)
![1-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426022.png)